2-[(6-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]pyridine-3-carboxylic acid 2-[(6-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 942358-14-7
VCID: VC21507340
InChI: InChI=1S/C14H11N3O3S/c1-20-8-4-5-10-11(7-8)17-14(16-10)21-12-9(13(18)19)3-2-6-15-12/h2-7H,1H3,(H,16,17)(H,18,19)
SMILES: COC1=CC2=C(C=C1)N=C(N2)SC3=C(C=CC=N3)C(=O)O
Molecular Formula: C14H11N3O3S
Molecular Weight: 301.32g/mol

2-[(6-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]pyridine-3-carboxylic acid

CAS No.: 942358-14-7

Cat. No.: VC21507340

Molecular Formula: C14H11N3O3S

Molecular Weight: 301.32g/mol

* For research use only. Not for human or veterinary use.

2-[(6-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]pyridine-3-carboxylic acid - 942358-14-7

Specification

CAS No. 942358-14-7
Molecular Formula C14H11N3O3S
Molecular Weight 301.32g/mol
IUPAC Name 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C14H11N3O3S/c1-20-8-4-5-10-11(7-8)17-14(16-10)21-12-9(13(18)19)3-2-6-15-12/h2-7H,1H3,(H,16,17)(H,18,19)
Standard InChI Key QOJAYEUBVMLYPV-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N=C(N2)SC3=C(C=CC=N3)C(=O)O
Canonical SMILES COC1=CC2=C(C=C1)N=C(N2)SC3=C(C=CC=N3)C(=O)O

Introduction

Chemical Identity and Nomenclature

2-[(6-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]pyridine-3-carboxylic acid is a heterocyclic compound with significant structural complexity. It belongs to the broader class of benzimidazole derivatives, which have demonstrated diverse pharmacological activities. The compound is known by several synonyms in scientific literature and chemical databases.

Identification Parameters

The table below summarizes the key identification parameters for 2-[(6-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]pyridine-3-carboxylic acid:

ParameterValue
Primary Name2-[(6-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]pyridine-3-carboxylic acid
CAS Registry Number942358-14-7
Molecular FormulaC₁₄H₁₁N₃O₃S
Molecular Weight301.32 g/mol
IUPAC Name2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid

Alternative Nomenclature

The compound is also known by several alternative names in chemical databases and research literature:

  • 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid

  • 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]nicotinic acid

  • 2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]pyridine-3-carboxylic acid

The variation in naming conventions primarily relates to the numbering system used for the benzodiazole/benzimidazole ring and the alternative naming of the pyridine-3-carboxylic acid portion as nicotinic acid.

Structural Characteristics

The molecular structure of 2-[(6-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]pyridine-3-carboxylic acid contains several key functional groups and structural elements that contribute to its chemical properties and potential biological activity.

Structural Components

The compound comprises three main structural components:

  • A methoxy-substituted benzimidazole (1,3-benzodiazole) core

  • A sulfanyl (thioether) linkage

  • A pyridine ring with a carboxylic acid substituent at position 3

Chemical Identifiers

For precise chemical identification, the following descriptors are commonly used:

Identifier TypeValue
InChIInChI=1S/C14H11N3O3S/c1-20-8-4-5-10-11(7-8)17-14(16-10)21-12-9(13(18)19)3-2-6-15-12/h2-7H,1H3,(H,16,17)(H,18,19)
InChIKeyQOJAYEUBVMLYPV-UHFFFAOYSA-N
Canonical SMILESCOC1=CC2=C(C=C1)N=C(N2)SC3=C(C=CC=N3)C(=O)O

These identifiers provide standardized methods for representing the chemical structure in databases and publications, facilitating accurate identification and cross-referencing .

Physicochemical Properties

Understanding the physicochemical properties of 2-[(6-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]pyridine-3-carboxylic acid is essential for predicting its behavior in biological systems and for developing formulation strategies for potential pharmaceutical applications.

Structural Parameters

The compound contains several key structural features that influence its properties:

  • Hydrogen bond donors: The N-H of the benzodiazole and the carboxylic acid O-H

  • Hydrogen bond acceptors: The methoxy oxygen, carboxylic acid oxygens, and nitrogen atoms

  • Aromatic rings: The benzodiazole and pyridine rings contribute to π-stacking potential

  • Sulfanyl bridge: Provides a key linkage between the heterocyclic systems

Synthetic Approaches

General Synthetic Strategy

A general synthetic approach for similar compounds typically involves:

  • Formation of the benzodiazole ring

  • Introduction of the methoxy group

  • Synthesis of the pyridine ring with a carboxylic acid group

  • Linking the components via a sulfanyl bridge

Key Synthetic Steps

The synthesis likely involves several critical steps:

  • Preparation of an appropriately substituted o-phenylenediamine derivative

  • Cyclization to form the benzodiazole core

  • Methoxylation at the desired position

  • Formation of the thioether linkage to the pyridine-3-carboxylic acid component

A similar compound mentioned in search result , methyl 3-[[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]pyridine-4-carboxylate, shares structural similarities and may involve comparable synthetic approaches.

Analytical Characterization

Analytical methods are essential for confirming the identity, purity, and structural characteristics of 2-[(6-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]pyridine-3-carboxylic acid. The available data provides insights into the spectroscopic properties and analytical profiles of this compound.

PackagingPurityPrice (USD)
1g95.00%$925.31
2.5g95.00%$1,363.65
5g95.00%$1,759.28

This information suggests that the compound is relatively expensive, which is common for specialized research chemicals with complex structures and limited production scale .

Structure-Activity Relationships and Applications

The structural features of 2-[(6-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]pyridine-3-carboxylic acid suggest potential applications in medicinal chemistry and pharmaceutical research.

Pharmacophore Elements

The compound contains several functional groups that are commonly associated with bioactive molecules:

  • Benzimidazole core: Found in numerous pharmaceuticals and known to interact with various biological targets

  • Carboxylic acid group: Often involved in ionic interactions with positively charged amino acid residues in proteins

  • Methoxy substituent: Can enhance lipophilicity and modify interaction with hydrophobic binding pockets

  • Sulfanyl linkage: Provides conformational flexibility and can participate in interactions with protein targets

Related Compounds and Structural Analogues

Several related compounds appear in the search results, providing context for understanding the broader chemical class to which 2-[(6-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]pyridine-3-carboxylic acid belongs.

Structurally Related Compounds

Notable related compounds include:

  • 1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid (CAS: 1227380-90-6), also known as "Omeprazole pyridone acid"

  • 6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboxylic acid (PubChem CID: 4316440)

  • N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-(4-methoxyphenyl)propanamide, which contains a benzodiazole moiety in a different structural context

Comparison with Omeprazole Derivatives

The structural similarity to omeprazole pyridone acid suggests potential relationships to proton pump inhibitors. Omeprazole and related compounds contain benzimidazole moieties and are widely used in the treatment of acid-related gastrointestinal disorders. The presence of the methoxy-substituted benzimidazole in both compounds hints at potential shared synthetic pathways or pharmacological properties .

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